

TAK-901 clinical trial phase I results advanced solid tumors

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Compound Focus: Tak-901

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TAK-901 Clinical Trial Overview

The table below summarizes the key details from the identified Phase I clinical trial:

Trial Aspect	Details
Protocol Number	09-243 [1]
Phase	I [1]
Status	Not enrolling (Completed) [1]
Primary Objectives	Evaluate safety, determine Maximum Tolerated Dose (MTD), identify recommended Phase 2 dose and infusion duration, describe pharmacokinetics [1]
Reported Results	Not publicly available [1]

Preclinical and Mechanistic Insights into TAK-901

Although clinical trial results are not published, recent preclinical studies have explored **TAK-901**'s mechanisms and potential. The tables below summarize key experimental findings and the methodologies used in this research.

Key Preclinical Findings

Study Focus	Key Finding	Proposed Mechanism
Glioblastoma (GBM) & Lipid Metabolism	TAK-901 inhibits GBM cell growth in vitro and in vivo [2].	Suppresses SREBP1 (a master lipid metabolism regulator), disrupting fatty acid and cholesterol synthesis crucial for cancer cell growth [2].
Prostate Cancer	TAK-901 investigated as a novel EPHA2 inhibitor [3].	Suggests an alternative mechanism beyond Aurora kinase inhibition, targeting the Ephrin receptor EPHA2 [3].

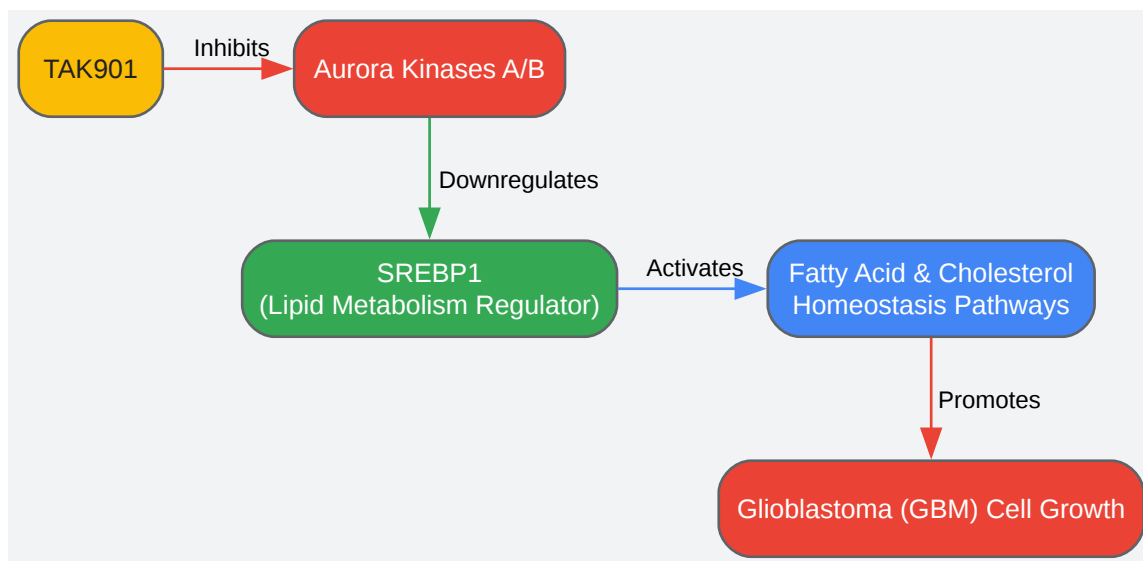
Experimental Protocols from Preclinical Research

Researchers used the following methods to investigate **TAK-901** in glioblastoma models [2]:

- **In Vitro Assays:** Cell viability, apoptosis, cell cycle, Transwell migration, 3D invasion, neuro-sphere, and self-renewal assays.
- **In Vivo Models:** Orthotopic xenograft GBM mouse models.
- **Mechanistic Analysis:** RNA-seq, lipid level measurements, RT-qPCR, and Western blotting.

Proposed Signaling Pathway in Glioblastoma

The diagram below illustrates the mechanism of action of **TAK-901** identified in a preclinical glioblastoma study, based on the provided research [2].



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Interpretation and Current Status

- **Clinical Development Status:** The Phase I trial for **TAK-901** in solid tumors and lymphoma is listed as no longer enrolling, indicating its completion. However, the absence of published results suggests the drug **may not have progressed to later-phase trials** [1] [4].
- **Mechanism Evolution:** While initially characterized as a **multi-targeted Aurora kinase inhibitor** [2] [5], recent research also explores its potential as an **Ephrin type-A receptor 2 (EphA2) antagonist** [3] [4]. Aurora kinases are recognized targets in cancer therapy due to their crucial role in cell division, and their inhibitors are designed to disrupt mitosis in rapidly dividing cancer cells [6] [5].

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